4-(3-Methoxyphenyl)but-3-yn-1-ol
Description
Significance of Aryl-Substituted Alkynols as Synthetic Intermediates
Aryl-substituted alkynols are a class of organic compounds that serve as versatile building blocks in synthesis. The presence of both an aromatic ring and an alkynol functional group (a hydroxyl group attached to a carbon chain containing a carbon-carbon triple bond) provides multiple sites for chemical modification.
The alkyne moiety is particularly valuable, participating in a wide array of transformations. These include C-C and C-heteroatom bond-forming reactions, which are fundamental for creating the carbon skeleton of more complex molecules. mdpi.com The use of alkynyl groups, such as those derived from aryl alkynoic acids, is an attractive area of research because the resulting aryl alkyne structure is a crucial component in the synthesis of π-conjugated systems. researchgate.net
Furthermore, aryl-substituted alkynes are key intermediates in the synthesis of a plethora of valuable and structurally diverse products, often under mild reaction conditions. mdpi.com Their ability to undergo reactions like coupling, cyclization, and addition makes them indispensable in modern synthetic strategies. mdpi.comresearchgate.netacs.org The hydroxyl group in the alkynol adds another layer of synthetic utility, acting as a handle for further functionalization or as a directing group to influence the stereochemical outcome of reactions.
Structural Attributes of the But-3-yn-1-ol Scaffold in Contemporary Chemical Research
In chemical and medicinal research, a "scaffold" refers to the core structure of a molecule. nih.gov The but-3-yn-1-ol scaffold present in 4-(3-Methoxyphenyl)but-3-yn-1-ol is a bifunctional four-carbon chain. It features a terminal alkyne at one end and a primary alcohol at the other, separated by a two-carbon linker. This arrangement provides distinct reactive sites that can be addressed selectively.
The terminal alkyne is a gateway to numerous transformations, including:
Coupling Reactions: Such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the extension of the carbon chain.
Cycloadditions: Particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), used to form triazole rings. researchgate.net
Hydrofunctionalization: The addition of various elements across the triple bond, such as hydroboration, hydrosilylation, and hydrogenation, to introduce new functional groups and stereocenters. acs.org
The primary alcohol offers its own set of synthetic possibilities:
Oxidation: It can be oxidized to an aldehyde or a carboxylic acid.
Esterification and Etherification: Allowing for the attachment of other molecular fragments.
Nucleophilic Substitution: After conversion to a better leaving group (like a tosylate or halide), it can be displaced by a wide range of nucleophiles.
The combination of these two functional groups within the but-3-yn-1-ol scaffold makes it a highly versatile building block for synthesizing complex targets, including polymers and functional nanoparticles. researchgate.net
Current Research Trends for Methoxy-Substituted Aromatic Compounds in Organic Chemistry
Methoxy-substituted aromatic compounds are prevalent in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals. nih.govopenaccessjournals.com The methoxy (B1213986) group (–OCH₃) significantly influences the chemical properties of the aromatic ring to which it is attached.
Current research often utilizes the methoxy group as a versatile synthetic handle. It can be cleaved under specific conditions to reveal a highly functional phenol (B47542) group. nih.gov This is particularly useful in drug discovery, where phenol moieties are common. nih.gov Furthermore, the methoxy group can be used as a coupling partner in certain cross-coupling reactions or be converted into a triflate, which is an excellent leaving group for introducing new functionalities. nih.gov The strategic placement of methoxy groups is a key design element in the modular synthesis of complex, multi-substituted aromatic compounds. nih.gov
Data Tables
Table 1: Properties of Related Methoxy-Phenyl Compounds
This table presents data for compounds structurally related to this compound, illustrating the physical properties of molecules containing similar structural motifs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(4-Methoxyphenyl)but-3-en-1-ol nih.govsigmaaldrich.com | C₁₁H₁₄O₂ | 178.23 | 24165-60-4 |
| (E)-4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-ol nih.gov | C₁₁H₁₄O₃ | 194.23 | Not Available |
| 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one nist.govsigmaaldrich.comtcichemicals.com | C₁₁H₁₂O₃ | 192.21 | 1080-12-2 |
| (3E)-4-(4-Methoxyphenyl)but-3-en-2-one sigmaaldrich.com | C₁₁H₁₂O₂ | 192.21 | 3815-30-3 |
| 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol nih.govchemfaces.comnih.gov | C₁₂H₁₆O₃ | 208.25 | 69768-97-4 |
Table 2: Synthetic Utility of Functional Groups in this compound
This table summarizes the key types of reactions associated with the principal functional groups of the target molecule.
| Functional Group | Type of Reaction | Potential Products/Intermediates |
| Terminal Alkyne | Sonogashira Coupling | Extended conjugated systems, functionalized alkynes |
| "Click" Chemistry (Cycloaddition) | 1,2,3-Triazole-linked structures | |
| Hydroboration/Oxidation | Aldehydes, carboxylic acids | |
| Reduction | Alkenes, alkanes | |
| Primary Alcohol | Oxidation | Aldehydes, carboxylic acids |
| Esterification | Esters | |
| Tosylation/Mesylation | Sulfonate esters (activated for substitution) | |
| Methoxy-Aryl | Electrophilic Aromatic Substitution | Further substituted aromatic rings |
| Ether Cleavage | Phenols | |
| Cross-Coupling (as triflate) | Biaryl compounds, arylated amines/alkenes |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,3,8H2,1H3 |
InChI Key |
MEJORVQNWDMGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methoxyphenyl but 3 Yn 1 Ol and Analogous Structures
Direct Synthesis Approaches
Direct synthesis approaches involve the direct addition of a three-carbon propargyl unit to an aldehyde, in this case, 3-methoxybenzaldehyde (B106831) or its analogs, to form the desired homopropargyl alcohol. These methods are often favored for their efficiency and atom economy.
Aldehyde Propargylation Strategies
Propargylation of aldehydes is a fundamental and widely used method for synthesizing homopropargyl alcohols. This strategy involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of an aldehyde.
A common and effective method for the propargylation of aldehydes involves the use of propargyl halides, such as propargyl bromide, in the presence of a metal mediator like zinc. This Barbier-type reaction is advantageous due to the use of inexpensive and readily available zinc powder. The reaction proceeds through the in-situ formation of an organozinc reagent, which then adds to the aldehyde. These reactions can be carried out in various solvents, including aqueous media, which enhances their practicality and environmental friendliness.
The regioselectivity of the addition, yielding the desired homopropargyl alcohol over its allenic alcohol isomer, is a critical aspect of this methodology. For unsubstituted propargyl halides, the reaction with aldehydes in the presence of zinc typically shows high selectivity for the formation of the propargylic alcohol. The reaction conditions, including the solvent system and the nature of the substituents on both the aldehyde and the propargyl halide, can influence the outcome. For instance, zinc-mediated propargylation of aldehydes in a THF/aqueous NH4Cl solution has been shown to provide the corresponding propargylic alcohols with high selectivity.
| Aldehyde | Propargylating Agent | Metal | Solvent | Product | Yield (%) | Reference |
| Aromatic/Aliphatic Aldehydes | Propargyl Bromide | Zinc | THF/aq. NH4Cl | Homopropargyl Alcohol | Good | |
| Aldehydes/Ketones | Allenyl/Propargyl Boronates | Zinc (catalytic) | THF | Homopropargyl Alcohol | High | |
| Aldehydes | Propargyl Bromide | Zinc (from Al/ZnCl2) | THF/2N HCl | Homopropargyl Alcohol | Acceptable to Good |
This table presents representative examples of zinc-mediated propargylation reactions.
The use of alkynyl Grignard reagents represents a classic and versatile approach for the synthesis of secondary alcohols, including homopropargyl alcohols. This method involves the reaction of an aldehyde with a pre-formed Grignard reagent derived from a terminal alkyne, such as ethynylmagnesium bromide. The alkynyl Grignard reagent acts as a potent
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. Among these, the Sonogashira coupling is particularly relevant for the synthesis of alkynol structures.
Sonogashira Coupling for Alkynol Formation
The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgpearson.com This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
The general scheme for a Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt, and a suitable base, such as an amine. libretexts.org
Reaction Scheme: R¹-X + H-≡-R² --[Pd cat., Cu cat., base]--> R¹-≡-R² (where R¹ = aryl or vinyl, R² = various substituents, X = I, Br, Cl, or OTf)
R¹-X + R²COR³ --[Metal]--> R¹R²C(OH)R³ (where R¹, R², R³ = various substituents, X = halide)
Chemical Reactivity and Transformations of 4 3 Methoxyphenyl but 3 Yn 1 Ol
Cyclization Reactions
The structural arrangement of 4-(3-methoxyphenyl)but-3-yn-1-ol makes it an ideal candidate for cyclization reactions, which are fundamental processes in the synthesis of cyclic and heterocyclic compounds. These reactions can be initiated through various catalytic methods, leading to the formation of diverse ring systems.
Gold-Catalyzed Cyclo-Isomerization Reactions Leading to Heterocyclic Systems
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety of this compound and related structures, facilitating intramolecular cyclization. clockss.orgfrontiersin.orgnih.gov These reactions are known for their high efficiency and selectivity under mild conditions. nih.gov
In a notable example, the gold(I)-catalyzed reaction of a substrate analogous to this compound, specifically N-(2-anilinobenzyl)propargylamine derivatives, can lead to the formation of medium-sized rings. clockss.org For instance, the reaction of a substrate with a m-methoxyphenyl group resulted in the selective formation of 10-endo-dig cyclization products. clockss.org The reaction yielded a mixture of regioisomers, with the major isomer resulting from the reaction occurring at the less sterically hindered site of the aromatic ring. clockss.org
| Entry | Substrate | Catalyst System | Solvent | Product(s) | Total Yield (%) |
| 1 | N-(2-(benzyl(4-(3-methoxyphenyl)but-3-yn-1-yl)amino)phenyl)aniline | LAuCl / AgSbF6 | PhCl | 10-endo-dig cycloadducts (regioisomers) | 94 |
This table illustrates the high efficiency of gold-catalyzed cycloisomerization in generating complex heterocyclic systems from substrates containing the this compound motif.
Intramolecular [4+2] Cycloisomerization Pathways
Intramolecular [4+2] cycloisomerization, also known as the intramolecular Diels-Alder reaction, represents another significant pathway for the transformation of appropriately substituted derivatives of this compound. While direct examples involving this specific compound are not extensively documented in the provided search results, the general principles of such reactions are well-established for similar enyne and dienyne systems. These reactions typically involve the thermal or Lewis acid-catalyzed interaction of a diene and a dienophile within the same molecule to form a six-membered ring.
For instance, gold-catalyzed formal (4+3) cycloadditions have been observed in dienediyne systems, which proceed through a cis-1-alkynyl-2-alkenylcyclopropane intermediate followed by a Cope rearrangement. pku.edu.cn This highlights the potential for related cycloaddition pathways in derivatives of this compound.
Nucleophilic and Electrophilic Addition Reactions
The electron-rich alkyne bond in this compound is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of addition products.
Alcohol-Mediated Nucleophilic Additions
In the presence of a suitable catalyst, the hydroxyl group of this compound can act as an internal nucleophile, attacking the activated alkyne. This process, often facilitated by gold or other transition metal catalysts, can lead to the formation of cyclic ethers. For example, gold-catalyzed cyclization of alk-4-yn-1-ones in alcoholic solvents can form alkylidene/benzylidene-substituted tetrahydrofuranyl ethers through a tandem nucleophilic addition/cycloisomerization. nih.gov
Furthermore, in the context of the silyl (B83357) enol ether Prins cyclization, alcohols can react with aldehydes to form tetrahydropyran-4-ones. acs.org While this example doesn't directly involve an alkyne, it demonstrates the nucleophilic character of alcohols in cyclization reactions.
Electrophilic Activation and Subsequent Transformations
The alkyne moiety of this compound can be activated by electrophiles, initiating a cascade of transformations. Gold(I) catalysts, acting as soft carbophilic Lewis acids, are particularly effective in this role. frontiersin.org The initial coordination of the gold catalyst to the alkyne makes it more susceptible to nucleophilic attack.
An example of electrophilic activation is seen in the gold(I)-catalyzed 10-endo-dig-selective cycloisomerization, where the gold catalyst activates the alkyne for intramolecular attack by the aniline (B41778) nitrogen. clockss.org Similarly, acid-mediated formal cycloisomerization of allene-alkynylbenzenes is initiated by the generation of an allylic cation from the allene (B1206475), which then reacts with the alkyne. pku.edu.cn
Isomerization and Rearrangement Studies
Isomerization and rearrangement reactions can alter the fundamental structure of this compound and its derivatives. Gold catalysts are known to mediate various isomerization processes, including (cyclo)isomerization reactions of unsaturated systems like allenes and alkynes. frontiersin.orgnih.gov These transformations can lead to the formation of a variety of structural isomers.
For example, gold(I) catalysis can induce a tandem clockss.orgfrontiersin.org-OAc shift/cyclization/acetate hydrolysis process in certain substrates, demonstrating the potential for complex rearrangements. nih.gov While specific studies on the isomerization of this compound itself are not detailed in the provided results, the reactivity of similar systems suggests that it could undergo various skeletal reorganizations under appropriate catalytic conditions.
Propargyl-Allenyl Isomerization Processes
The isomerization of propargyl alcohols to allenes is a fundamental transformation in organic synthesis. This process typically involves a nih.govnih.gov-hydrogen shift, which can be promoted by various catalytic systems. The general transformation can be depicted as follows:
General Scheme of Propargyl-Allenyl Isomerization
For a compound like this compound, this isomerization would lead to the formation of 4-(3-Methoxyphenyl)buta-2,3-dien-1-ol. The reaction is often catalyzed by transition metals or bases. The specific conditions and outcomes would be highly dependent on the catalyst and reagents employed.
Without experimental data, a hypothetical data table for this transformation remains speculative.
Hypothetical Data for Propargyl-Allenyl Isomerization of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ru-complex | Toluene | 80 | 4 | Not Reported |
| 2 | Au-complex | CH2Cl2 | 25 | 1 | Not Reported |
This table is for illustrative purposes only and is not based on experimental results for the specified compound.
Exploration of Meyer-Schuster and Rupe Rearrangements
The Meyer-Schuster and Rupe rearrangements are acid-catalyzed reactions of propargyl alcohols that lead to the formation of α,β-unsaturated carbonyl compounds.
The Meyer-Schuster rearrangement occurs with secondary and tertiary propargylic alcohols, yielding α,β-unsaturated aldehydes or ketones. The generally accepted mechanism involves the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the final product.
For this compound, which is a secondary alcohol, the Meyer-Schuster rearrangement would be expected to produce (E/Z)-4-(3-methoxyphenyl)but-3-enal.
The Rupe rearrangement is a competing reaction that is more common for tertiary propargylic alcohols and typically leads to the formation of α,β-unsaturated ketones through a different mechanistic pathway involving an enyne intermediate. Since this compound is a secondary alcohol, the Meyer-Schuster rearrangement would be the more probable pathway under acidic conditions.
Hypothetical Data for Meyer-Schuster Rearrangement of this compound
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | H2SO4 | Acetic Acid | 100 | (E/Z)-4-(3-methoxyphenyl)but-3-enal | Not Reported |
| 2 | PTSA | Toluene | 110 | (E/Z)-4-(3-methoxyphenyl)but-3-enal | Not Reported |
This table is for illustrative purposes only and is not based on experimental results for the specified compound.
Mechanistic Investigations of Reactions Involving 4 3 Methoxyphenyl but 3 Yn 1 Ol
Elucidation of Catalytic Cycles
The transformation of 4-(3-methoxyphenyl)but-3-yn-1-ol is often governed by complex catalytic cycles that are highly dependent on the choice of metal and the nature of the acidic or basic promoters. These cycles provide pathways to a variety of molecular scaffolds.
The reactivity of this compound, a homopropargylic alcohol, is significantly influenced by transition metal catalysts. These metals, acting as Lewis acids, activate the alkyne moiety towards nucleophilic attack, initiating a cascade of reactions.
Gold (Au): Gold(I) complexes are particularly effective for the cyclization of alkynols due to their nature as soft Lewis acids that have a strong affinity for alkynes. mdpi.comnih.govnih.govnih.gov The catalytic cycle for the cycloisomerization of this compound typically begins with the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. This coordination increases the electrophilicity of the alkyne, facilitating an intramolecular nucleophilic attack by the terminal hydroxyl group. This step, often a 5-exo-dig cyclization, leads to the formation of a vinyl-gold intermediate. Subsequent protodeauration regenerates the active gold catalyst and yields the dihydrofuran product. The choice of ligands on the gold catalyst can prevent this intramolecular cyclization in favor of intermolecular reactions. acs.org In some cases, these reactions can generate σ-allenylgold intermediates. sci-hub.se
Palladium (Pd) and Copper (Cu): A combination of palladium and copper catalysts is famously used in the Sonogashira-Hagihara coupling to form carbon-carbon bonds between aryl halides and terminal alkynes. While the target molecule already possesses the aryl-alkyne bond, a similar catalytic system is employed to synthesize related structures, such as 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. nih.govnih.gov In this cycle, the active Pd(0) species undergoes oxidative addition with an aryl halide. Simultaneously, a copper(I) acetylide is formed from the terminal alkyne and a copper(I) salt. Transmetalation of the acetylide group from copper to the Pd(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. nih.gov Furthermore, palladium catalysts are instrumental in the co-cyclization of aryne precursors, which can be derived from the subject molecule, to form complex polycyclic aromatic hydrocarbons. boku.ac.at
Iron (Fe): Iron catalysts, being cost-effective and environmentally benign, offer pathways for alkyne transformations. Iron(III) chloride has been shown to catalyze the intramolecular cyclization of alkynyl aldehyde acetals under mild conditions. nih.gov A plausible mechanism for an iron-catalyzed cyclization of this compound involves the Fe(III) center acting as a Lewis acid to coordinate with and activate the hydroxyl group or the alkyne. This activation facilitates the intramolecular nucleophilic attack to form a cyclic intermediate. The cycle is completed by demetalation/protonolysis. Mechanistic studies on iron-catalyzed hydrogenation reactions have identified key cyclopentadienone iron alcohol complexes as intermediates. acs.org
Titanium (Ti): Titanium-based catalysts are known to participate in both Lewis acid-catalyzed and radical reactions. nih.govacs.org For this compound, a plausible catalytic cycle involves a Ti(IV) species acting as a Lewis acid. It would coordinate to the oxygen of the hydroxyl group, increasing its acidity and promoting the formation of a titanium alkoxide. This intermediate would then undergo intramolecular cyclization onto the alkyne, followed by hydrolysis to release the product and regenerate the titanium catalyst. Mechanistic studies on related systems suggest that the active Ti(III) catalyst can also be generated in situ from a Ti(IV) precursor through a Lewis-acid-assisted electron transfer process, opening pathways for radical mechanisms. acs.org
Table 1: Overview of Metal-Catalyzed Reactions
| Metal Catalyst | Typical Precursor | Plausible Reaction Type | Key Mechanistic Steps | Resulting Scaffold |
| Gold (Au) | AuCl, (Ph3P)AuCl | Cycloisomerization | π-Activation of alkyne, intramolecular nucleophilic attack, protodeauration | Dihydrofurans |
| Palladium (Pd) | Pd(OAc)2, Pd2(dba)3 | Aryne Cyclization | Oxidative addition, aryne insertion, reductive elimination | Polycyclic Aromatics |
| Copper (Cu) | CuI | Co-catalyst in Sonogashira | Formation of copper acetylide, transmetalation to Palladium | Aryl-alkynes |
| Iron (Fe) | FeCl3·6H2O | Lewis Acid-Catalyzed Cyclization | Lewis acidic activation of alkyne/hydroxyl, cyclization, demetalation | Cyclic enones |
| Titanium (Ti) | Ti(O-i-Pr)4 | Lewis Acid-Catalyzed Cyclization | Formation of titanium alkoxide, intramolecular cyclization, hydrolysis | Heterocycles |
Lewis Acids: Lewis acids activate substrates by accepting an electron pair. wikipedia.orgyoutube.com In reactions involving this compound, a Lewis acid (e.g., BF₃, AlCl₃, FeCl₃, TiCl₄) can coordinate to either the oxygen atom of the hydroxyl group or the electron-rich alkyne π-system. nih.govnih.gov Coordination to the oxygen atom increases the electrophilicity of the carbon it is attached to and enhances the nucleophilicity of the alkyne. More commonly, the Lewis acid activates the alkyne, making it more susceptible to intramolecular attack by the hydroxyl group. This strategy has been used in the tandem polycyclization of internal alkynols to generate complex polycyclic skeletons. nih.gov
Brønsted Acids: Brønsted acids (e.g., TfOH, p-TsOH) catalyze transformations by donating a proton. In the context of this compound, a Brønsted acid would protonate the alkyne, following Markovnikov's rule, to generate a vinyl cation intermediate. The position of this cation would be stabilized by the methoxyphenyl group. This highly electrophilic intermediate is then rapidly trapped by the intramolecular hydroxyl group, leading to cyclization. Subsequent deprotonation regenerates the catalyst and yields the final product, such as a substituted furan (B31954) or dihydrofuran. youtube.com This methodology is effective for the cycloisomerization of various alkynols. researchgate.net
Identification of Reactive Intermediates and Transition States
The high reactivity of intermediates in these transformations makes their direct observation difficult. Their existence is often inferred from trapping experiments, final product structures, and computational studies.
Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two substituents. A derivative of this compound, such as an ortho-silylaryl triflate, can serve as a precursor to the corresponding aryne, 3-methoxybenzyne. This is typically achieved under mild conditions using a fluoride (B91410) source like CsF. boku.ac.at The resulting 3-methoxybenzyne is a powerful electrophile due to its strained triple bond and low-lying LUMO. It can readily undergo nucleophilic addition reactions or participate in pericyclic reactions. The methoxy (B1213986) group directs the regioselectivity of nucleophilic attack. This intermediate can be trapped by various reagents, leading to the formation of 1,2-disubstituted arene derivatives.
In gold-catalyzed reactions of propargyl and homopropargyl alcohols, σ-allenylgold species have been proposed as key intermediates. sci-hub.se For a homopropargylic alcohol like the subject compound, the catalytic cycle can involve the in situ generation of a σ-allenylgold species following the initial cyclization. sci-hub.se While direct characterization is elusive, DFT (Density Functional Theory) calculations support a mechanism where the initial π-complex formed between the gold catalyst and the alkyne undergoes cyclization. This can lead to a vinyl-gold species that exists in equilibrium with a σ-allenylgold intermediate. This nucleophilic intermediate can then react with electrophiles. The specific ligands on the gold center can play a crucial role in facilitating the formation and subsequent reaction of this intermediate. sci-hub.se
Alkoxide-Initiated Processes: In the presence of a strong base (e.g., NaH, KOtBu), the hydroxyl group of this compound can be deprotonated to form a potent nucleophile, the corresponding alkoxide. This alkoxide can initiate an intramolecular cyclization by attacking the alkyne. This type of base-mediated cyclization, following a 5-exo-dig pathway, would generate a cyclic vinyl anion intermediate. nih.gov Upon aqueous workup, this anion is protonated to afford the final cyclic ether product.
Autocatalytic Processes: Autocatalysis occurs when a reaction product acts as a catalyst for its own formation, leading to a characteristic sigmoidal reaction rate profile. boku.ac.at While no definitive autocatalytic cycle has been documented for this compound, a plausible scenario can be proposed for its hydration. The initial, slow, background acid-catalyzed hydration of the alkyne would produce an enol that tautomerizes to a ketone. If this process, or a subsequent side reaction, generates an acidic byproduct, this acid could then catalyze the hydration of the remaining alkynol at a much faster rate. sci-hub.se This phenomenon is known in other systems, such as the hydrolysis of esters where the carboxylic acid product catalyzes the reaction. The development of autocatalytic systems based on simple building blocks like alkynes is an area of active research. researchgate.net
Table 2: Key Reactive Intermediates
| Intermediate | Precursor/Generation Method | Key Characteristics | Subsequent Reactivity |
| 3-Methoxybenzyne | ortho-Silylaryl triflate derivative + CsF | Highly strained, electrophilic triple bond | Nucleophilic addition, pericyclic reactions ([4+2], [2+2]) |
| σ-Allenylgold | Gold-catalyzed cyclization of the alkynol | Nucleophilic at the α-carbon | Trapping by electrophiles |
| Vinyl Cation | Brønsted acid protonation of the alkyne | Highly electrophilic, stabilized by aryl group | Intramolecular trapping by hydroxyl group |
| Alkoxide | Deprotonation of alcohol with strong base | Strong nucleophile | Intramolecular attack on the alkyne |
Synthesis and Reactivity of Derivatives and Analogues of 4 3 Methoxyphenyl but 3 Yn 1 Ol
Modifications of the Alkynol Moiety
Investigation of Varied Alkyl Chain Lengths and Substitutions
Similarly, studies on alkoxy-substituted triphenyl-tristriazolotriazines have demonstrated that the length of the alkyl chains is a crucial factor in determining their liquid-crystalline behavior. mdpi.com Longer alkyl chains tend to lower the clearing points of these materials. mdpi.com These findings suggest that modifying the butanol chain in 4-(3-methoxyphenyl)but-3-yn-1-ol could lead to derivatives with tailored physical and chemical properties.
| Compound | Modification | Observed Effect |
| Symmetric 4-alkylphenyl derivatives of acs.orgbenzothieno[3,2-b]benzothiophene | Varied alkyl chain lengths (C6, C8, C10, C12) | Influences thermal stability, absorption spectra, phase behavior, solubility, and charge-carrier mobility. rsc.org |
| Alkoxy-substituted triphenyl-tristriazolotriazines | Varied alkyl chain lengths | Longer chains reduce clearing points. mdpi.com |
Derivatization of the Terminal Alkyne (e.g., Silylation)
The terminal alkyne in this compound is a versatile functional group that can be derivatized to create a variety of new compounds. Silylation, the introduction of a silyl (B83357) group, is a common strategy to protect the terminal alkyne or to activate it for further reactions. For example, [4-(4-methoxyphenyl)-1-butynyl]trimethylsilane can be synthesized and subsequently desilylated to yield 4-(3-butynyl)anisole. amazonaws.com This two-step process highlights the utility of silyl groups as protecting groups in the synthesis of alkyne derivatives.
Furthermore, silylation of the hydroxyl group to form a silyl enol ether can facilitate diastereoselective cyclization reactions. acs.org In the presence of a Lewis acid like TMSOTf, these silyl enol ethers can react with aldehydes to form substituted tetrahydropyran-4-ones with high diastereoselectivity. acs.org The bulky silyl group can also influence the stereochemical outcome of these reactions. acs.org
Modifications of the Aromatic Ring System
Synthesis and Study of Positional Isomers of the Methoxy (B1213986) Group
The position of the methoxy group on the phenyl ring can significantly impact the reactivity and properties of the molecule. The synthesis of positional isomers, such as those of lasofoxifene (B133805) and nafoxidine, has been achieved through multi-component coupling reactions. nih.gov For instance, a Lewis acid-mediated three-component coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole (B1667542) can produce 3,4,4-triaryl-1-butenes, which are precursors to these positional isomers. nih.gov
The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, a chalcone, from 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone further illustrates the exploration of different methoxy substitution patterns on the aromatic ring. mdpi.com The study of these isomers provides valuable insights into structure-activity relationships.
Introduction of Diverse Substituents (e.g., Halogens)
The introduction of various substituents, such as halogens, onto the aromatic ring can lead to derivatives with altered electronic properties and reactivity. Halocyclization reactions, for instance, utilize electrophilic halogenating reagents to induce intramolecular cyclization. nih.gov Iodine-mediated cyclization of tethered heteroatom-containing alkynyl systems is a powerful method for synthesizing iodofunctionalized heterocyclic molecules. nih.gov
The synthesis of spiro[4.5]trienones through the intramolecular ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes is another example of how halogen substituents can be used to construct complex molecular architectures. amazonaws.com These reactions demonstrate the versatility of introducing halogens to the aromatic ring of this compound analogues to create a diverse range of derivatives.
Formation of Cyclized and Fused Heterocyclic Derivatives
The structural framework of this compound and its analogues serves as a valuable scaffold for the synthesis of cyclized and fused heterocyclic derivatives. Intramolecular cyclization reactions, often mediated by electrophiles, are a key strategy in this regard. For example, the ipso-cyclization of 4-(p-methoxyaryl)-1-alkynes can be promoted by sulfoxides activated with triflic anhydride (B1165640) to yield 3-thiospiro[4.5]decatrienones. bohrium.com
Furthermore, iodine-promoted cyclization of heteroatom-containing alkynyl derivatives is a well-established method for constructing various heterocyclic systems. nih.gov For instance, the reaction of 3-alkynyl-1,2-diols with iodine and sodium bicarbonate can lead to the formation of β-iodofurans. nih.gov These examples highlight the potential of this compound derivatives to serve as precursors for a wide array of complex heterocyclic structures.
| Reactant(s) | Reaction Type | Product |
| 4-(p-Methoxyaryl)-1-alkynes | Intramolecular ipso-halocyclization | Spiro[4.5]trienones amazonaws.com |
| 4-(p-Methoxyaryl)-1-alkynes and sulfoxides/triflic anhydride | Intramolecular electrophilic ipso-cyclization | 3-Thiospiro[4.5]decatrienones bohrium.com |
| 3-Alkynyl-1,2-diols and iodine/sodium bicarbonate | 5-endo-dig cyclization | β-Iodofurans nih.gov |
Application of Multicomponent Reactions for Complex Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. Several prominent MCRs, including the Ugi, Passerini, and Biginelli reactions, are widely utilized in medicinal chemistry and materials science for the synthesis of complex molecular scaffolds.
An extensive search of scientific literature and chemical databases was conducted to identify specific applications of multicomponent reactions for the synthesis of complex derivatives using This compound as a starting material. However, this search did not yield any published research detailing the direct use of this specific compound in MCRs such as the Ugi, Passerini, or Biginelli reactions.
While the alkyne and alcohol functionalities present in this compound suggest its potential as a substrate in various MCRs, no concrete examples or detailed research findings for its application in this context are currently available in the reviewed literature.
For illustrative purposes, the general principles of how a structurally related aryl alkyne alcohol might participate in such reactions are described below. It is important to note that the following descriptions are hypothetical and not based on documented reactions of this compound.
Hypothetical Reactivity in Multicomponent Reactions:
Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netorganic-chemistry.org The alcohol moiety of an arylalkynol could potentially be oxidized to the corresponding aldehyde, which could then participate as the carbonyl component in an Ugi reaction to produce complex peptide-like structures.
Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. rsc.org Similar to the Ugi reaction, the alcohol of an arylalkynol could be oxidized to an aldehyde to serve as a reactant.
Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org Again, oxidation of the alcohol functionality of an arylalkynol to an aldehyde would be a prerequisite for its participation in a classical Biginelli reaction. Alternatively, some modern variations of the Biginelli reaction can utilize alkynes directly. For example, a secondary amine can activate an electron-deficient alkyne, which then reacts with an aldehyde and urea/thiourea. beilstein-journals.org
Although no specific data exists for this compound, the field of multicomponent reactions is an active area of research, and the synthesis of complex derivatives from aryl alkyne alcohols remains a subject of interest. Future studies may explore the utility of this compound and its analogues in these powerful synthetic transformations.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule.
A ¹H NMR spectrum of 4-(3-Methoxyphenyl)but-3-yn-1-ol would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration value (number of protons) for each signal would be critical for assigning the protons to their specific locations.
For the aromatic protons on the 3-methoxyphenyl (B12655295) group, a complex splitting pattern would be anticipated in the aromatic region of the spectrum. The protons on the butynol (B8639501) chain, including those of the methylene (B1212753) groups and the hydroxyl group, would also exhibit characteristic chemical shifts and couplings.
The ¹³C NMR spectrum would provide complementary information by showing a distinct signal for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic ring, the methoxy (B1213986) group, the acetylenic carbons, and the carbons of the butanol side chain would all appear in characteristic regions of the spectrum, confirming the carbon skeleton of the molecule.
To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between protons and carbons, respectively. These experiments are invaluable for piecing together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS would be essential to determine the precise molecular mass of this compound. This high-precision measurement allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule and distinguishing it from other compounds with the same nominal mass.
ESI-MS is a soft ionization technique that would likely be used to generate the molecular ion of this compound with minimal fragmentation. This would allow for the clear observation of the protonated molecule [M+H]⁺ or other adducts, further confirming the molecular weight.
Without access to published experimental data from the synthesis and characterization of this compound, the specific details for the tables and in-depth analysis requested in the outline cannot be provided. The information presented here is based on the general principles of spectroscopic analysis for a molecule with this expected structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that provides a unique "fingerprint" of the molecule. For the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl group (-OH), the carbon-carbon triple bond (C≡C) of the alkyne, the aromatic ring, and the ether linkage (-O-CH₃).
The IR spectrum of this compound would be expected to display several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. The presence of a hydroxyl group is typically identified by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups of different molecules.
The alkyne functional group gives rise to two distinctive absorptions. The stretching vibration of the carbon-carbon triple bond (C≡C) is expected to appear as a weak to medium, sharp band in the range of 2260-2100 cm⁻¹. As this is an internal alkyne, the intensity of this peak may be reduced compared to a terminal alkyne. Additionally, the C-H stretch of a terminal alkyne would be absent, confirming the internal nature of the triple bond.
The aromatic part of the molecule, the 3-methoxyphenyl group, will also produce a set of characteristic peaks. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Furthermore, the carbon-carbon stretching vibrations within the benzene (B151609) ring usually appear as several sharp bands of variable intensity in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (meta-disubstituted in this case) can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.
Finally, the ether linkage (Ar-O-CH₃) is characterized by a strong C-O stretching vibration. For an aryl alkyl ether, this typically results in two distinct absorption bands. The asymmetric C-O-C stretch is expected to be a strong band between 1275-1200 cm⁻¹, while the symmetric stretch appears in the 1075-1020 cm⁻¹ region. The presence of the aliphatic C-O bond from the butanol chain will also contribute to the C-O stretching region, typically around 1050 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and general spectroscopic data for similar compounds. libretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3400 - 3200 | Strong, Broad |
| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp | |
| C-H Out-of-Plane Bending | 900 - 690 | Medium to Strong | |
| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Strong | |
| Alcohol (C-OH) | C-O Stretch | ~1050 | Medium to Strong |
| Alkyl (CH₂) | C-H Stretch | 2960 - 2850 | Medium |
This detailed analysis of the expected IR spectrum provides a solid foundation for the structural confirmation of this compound, with each functional group contributing a distinct and identifiable signal.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties without the need for empirical data. These methods solve the Schrödinger equation for a given molecule, providing detailed insights into its electronic structure and behavior.
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov This approach is based on the electron density of a system, which simplifies the complex calculations of wavefunctions for many-electron systems. For molecules similar to 4-(3-Methoxyphenyl)but-3-yn-1-ol, DFT is instrumental in optimizing molecular geometry to its lowest energy state, thereby predicting stable conformations.
DFT calculations can also provide valuable information about the reactivity of a molecule. For instance, the calculated electronic properties can help in understanding how the molecule might interact with other chemical species. nih.gov In the study of related compounds, DFT has been used to predict trends in spectral data, which were then confirmed experimentally. nih.gov These calculations are crucial for designing molecules with specific properties, for example, in the development of new materials or pharmaceutical agents. scispace.com
Utilization of Semiempirical Methods for Molecular Parameter Analysis
Semiempirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecules. scielo.brresearchgate.net These methods use parameters derived from experimental data to simplify the calculations. While they are generally less accurate than DFT, they can provide useful qualitative insights and trends in molecular properties.
For alkyne derivatives, semiempirical methods have been successfully used to simulate absorption and emission spectra. scielo.brresearchgate.net These simulations help in understanding how modifications to the molecular structure can affect the optical properties of the compounds. scielo.br For instance, methods like PM3/CI have been employed to optimize the geometries of ground and excited states of alkynes, providing a basis for predicting their spectroscopic behavior. scielo.brresearchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for understanding chemical bonding and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. aip.orgrsc.orgmjcce.org.mk A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org
For substituted phenylacetylenes and related compounds, the HOMO-LUMO gap can be engineered by introducing different functional groups. rsc.org This tuning of the electronic properties is essential for applications in organic electronics. rsc.org For example, a decrease in the HOMO-LUMO gap is often correlated with a red shift in the absorption spectra of the molecule. nih.gov Computational studies on similar structures have shown that the relative positions of the HOMO and LUMO levels can be influenced by the interaction between different parts of the molecule. aip.org
Investigation of Charge Distribution and Electronic Density
The distribution of electron density in a molecule is key to understanding its polarity, solubility, and how it will interact with other molecules. Computational methods can generate electron density maps that visualize regions of high and low electron density.
This analysis is crucial for predicting sites of electrophilic and nucleophilic attack. For instance, in molecules containing polar functional groups, the charge distribution will be uneven, leading to specific reactive sites. While no specific data exists for this compound, the general principles of molecular orbital analysis would be applied to identify such characteristics.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For alkyne derivatives, theoretical calculations of absorption spectra have shown good agreement with experimental data. scielo.br
Techniques like INDO/S-CI and DNdM-INDO/S-CI, which are semiempirical methods, have been used to calculate the spectroscopic properties of absorption and emission for various alkynes. scielo.brresearchgate.net These theoretical spectra provide insights into how structural changes, such as the introduction of electron-donating or electron-withdrawing groups, can influence the spectral properties of the molecule. scielo.br Similarly, DFT calculations have been used to predict trends in Raman spectra for related diyne compounds. nih.gov
Reaction Pathway Modeling and Energy Profile Calculations
Therefore, detailed research findings, including data tables on reaction pathway modeling and energy profiles for this specific compound, could not be provided.
Future Research Directions
Development of Novel and Sustainable Catalytic Systems for the Synthesis of 4-(3-Methoxyphenyl)but-3-yn-1-ol
The primary route to synthesizing this compound and related arylalkynes is the Sonogashira cross-coupling reaction. This typically involves the reaction of an aryl halide (e.g., 1-bromo- or 1-iodo-3-methoxybenzene) with but-3-yn-1-ol, catalyzed by a palladium complex and a copper(I) co-catalyst. While effective, traditional Sonogashira protocols often rely on homogeneous catalysts that are difficult to recover, toxic solvents, and potentially problematic copper additives. Future research will focus on creating more sustainable, efficient, and cost-effective catalytic systems.
Key areas for development include:
Copper-Free Systems: The development of copper-free Sonogashira reactions is a major goal for sustainable chemistry, as it eliminates the costs and environmental concerns associated with copper waste. acs.org Research efforts are directed towards designing highly active palladium/phosphine (B1218219) ligand systems that can facilitate the catalytic cycle without the need for a copper co-catalyst, even for less reactive aryl chlorides. acs.org
Sustainable Reaction Media: Moving away from traditional, toxic, and high-boiling-point solvents like DMF and NMP is crucial. Future protocols will increasingly explore greener solvents. Studies have shown that Sonogashira couplings can be effectively performed in water, or in recoverable azeotropic mixtures such as acetonitrile/water, which significantly improves the environmental profile of the synthesis. researchgate.netacs.org
Palladium-Free Catalysis: A truly disruptive innovation would be the development of efficient palladium-free catalysts. While still in early stages, research into using more earth-abundant and less expensive metals like copper or nickel as the primary catalyst for this transformation is an exciting and important long-term goal. researchgate.net
| Catalytic Approach | Key Features | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Heterogeneous Pd Catalysts | Palladium supported on silica, polymers, or as Single-Atom Catalysts (SACs). | Easy recovery and reuse, reduced metal leaching, high atom economy. | Development of robust supports, optimization of SAC performance. hes-so.ch |
| Copper-Free Sonogashira | Utilizes highly active Pd-ligand systems without a Cu(I) co-catalyst. | Avoids toxic copper waste, simplifies purification. | Design of new phosphine ligands, application to aryl chlorides. acs.org |
| Green Solvents | Use of water or recoverable acetonitrile/water azeotropes as the reaction medium. | Reduced toxicity, improved safety, lower environmental impact. | Optimizing reaction conditions for aqueous media. acs.org |
| Palladium-Free Systems | Employing catalysts based on more abundant metals like copper or nickel. | Drastically reduced catalyst cost, improved sustainability. | Exploring novel ligand/metal combinations and reaction mechanisms. researchgate.net |
Exploration of Undiscovered Reaction Pathways and Synthetic Applications
Beyond its synthesis, the future utility of this compound lies in the discovery of novel reaction pathways that leverage its unique combination of functional groups. The interplay between the alcohol and the alkyne opens the door to a wide range of transformations that go beyond the standard reactions of each individual group.
Future research directions could include:
Intramolecular Cyclizations: The proximal alcohol and alkyne groups are perfectly positioned for intramolecular cyclization reactions. Under acidic or metal-catalyzed conditions, the molecule could be converted into valuable oxygen-containing heterocycles like substituted furans or dihydrofuran derivatives.
Domino and Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds and stereocenters in a single operation is a primary goal of modern organic synthesis. For example, an enantioselective arylative cyclization, potentially using rhodium catalysis, could transform the molecule into complex polycyclic structures with high stereocontrol. rsc.org
Functional Group Interconversion: The existing functional groups can be modified to unlock new reactivity. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, transforming the molecule into a different class of bifunctional building block. Furthermore, the methoxy (B1213986) group on the aromatic ring could be demethylated to a phenol (B47542), providing a new site for derivatization or for directing subsequent electrophilic aromatic substitution reactions.
Click Chemistry and Bioconjugation: If the synthesis is adapted to leave a terminal alkyne, it becomes a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the straightforward and efficient linking of the this compound motif to biomolecules, polymers, or surfaces.
| Reaction Pathway | Description | Potential Products | Synthetic Value |
|---|---|---|---|
| Intramolecular Cyclization | Lewis/Brønsted acid or metal-catalyzed addition of the internal alcohol to the alkyne. | Substituted furans, dihydrofurans, chromenes. | Access to important heterocyclic cores. |
| Domino Addition-Cyclization | A one-pot sequence involving, for example, the addition of an aryl group followed by cyclization. | Densely functionalized carbocycles and heterocycles. | Rapid construction of molecular complexity from a simple starting material. rsc.org |
| Oxidation of Alcohol | Conversion of the primary alcohol to an aldehyde or carboxylic acid. | 4-(3-Methoxyphenyl)but-3-ynal, 4-(3-Methoxyphenyl)but-3-ynoic acid. | Creates new bifunctional synthons for further elaboration. |
| Demethylation of Ether | Cleavage of the methyl ether to reveal a phenol. | 4-(3-Hydroxyphenyl)but-3-yn-1-ol. | Introduces a new reactive handle for derivatization or directed chemistry. |
Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Motif
The ultimate goal of developing the chemistry of this compound is to employ it as a key component in the synthesis of larger, functional molecules. Its defined geometry and versatile chemical handles make it an ideal building block for creating sophisticated molecular architectures for applications in medicine, materials science, and life sciences.
Promising areas for future design and synthesis include:
Medicinal Chemistry Scaffolds: Many biologically active compounds feature arylalkyne or related motifs. Research into related structures, such as chalcones and their derivatives, has identified potent antimitotic agents that target tubulin polymerization. mdpi.com Future work could involve using this compound as a central scaffold, with the alkyne and alcohol groups serving as points for diversification to generate libraries of novel compounds for screening against targets like cancer or neurodegenerative diseases. The structural similarity to compounds found to promote melanogenesis also suggests potential applications in treating pigmentation disorders. chemfaces.com
Conjugated Organic Materials: The rigid rod-like nature of the butynol (B8639501) linker makes this molecule an excellent candidate for constructing conjugated oligomers and polymers. By linking multiple units together, researchers could develop new materials with tailored electronic, photophysical, or liquid crystalline properties for use in organic electronics, sensors, or optical devices.
Probes for Chemical Biology: By attaching a fluorescent dye or affinity tag to the alcohol or alkyne terminus, this compound can be converted into a chemical probe. Such probes could be used to study biological processes or to identify the molecular targets of bioactive compounds that share its core structure.
| Target Architecture | Role of the Motif | Potential Application Area | Key Synthetic Strategy |
|---|---|---|---|
| Novel Bioactive Agents | Core scaffold providing a specific 3D orientation of functional groups. | Oncology, Dermatology, Neurology. | Diversification via reactions at the alkyne and alcohol. mdpi.com |
| Conjugated Polymers | Rigid monomeric unit. | Organic electronics (OLEDs, OFETs), sensors. | Iterative cross-coupling reactions (e.g., Sonogashira). |
| Molecular Probes | Linker between a recognition element and a reporter group. | Chemical Biology, Diagnostics. | Functionalization with fluorophores or affinity tags via the alcohol or alkyne. |
Q & A
Q. Advanced Reaction Optimization
- Catalyst Screening : Ligand-modified palladium nanoparticles improve selectivity in hydrogenation steps, reducing over-reduction of the alkyne .
- Temperature Modulation : Yields drop above 100°C due to decomposition (Fig. S1 in ), suggesting optimal heating at 70–80°C.
- Chiral Resolution : Enantioselective synthesis of (S)-4-(3-Methoxyphenyl)but-3-yn-1-ol (71% yield, [α]D²⁰ = -45.49°) employs asymmetric transfer hydrogenation with Ru catalysts, validated by chiral HPLC .
How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?
Advanced Data Analysis
Contradictions may arise from dynamic effects (e.g., hydrogen bonding) or impurities. Solutions include:
- X-ray Crystallography : A related methoxyphenyl compound (Acta Cryst. E, 2010) confirmed planar aromatic stacking and hydrogen-bonding networks, providing a reference for structural assignments .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding in peak assignment .
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping signals .
What are the applications of this compound in medicinal chemistry and materials science?
Q. Advanced Functionalization
- Pharmaceutical Intermediates : The compound serves as a precursor in synthesizing anticancer agents, such as EML4-ALK inhibitors, by introducing methoxyphenyl pharmacophores .
- Polymer Chemistry : Its terminal alkyne group enables click chemistry (e.g., CuAAC) for constructing dendrimers or functionalized surfaces .
- Biological Probes : Derivatives tagged with fluorophores are used in fluorescence quenching studies to investigate protein-ligand interactions .
What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Q. Advanced Quality Control
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities down to 0.1%, with ESI-MS identifying byproducts like dimerized alkynes .
- GC-FID : Monitors residual solvents (e.g., triethylamine) with detection limits of 10 ppm .
- Stability Studies : Accelerated degradation under heat/light reveals oxidation products (e.g., ketones), necessitating storage under inert atmospheres .
How does the methoxy substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Mechanistic Insights
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Sonogashira couplings, this enhances oxidative addition of aryl halides to Pd(0), improving coupling efficiency . However, steric hindrance at the meta position can reduce reactivity with bulky catalysts, requiring fine-tuned ligand systems (e.g., XPhos) .
What computational tools are used to predict the pharmacokinetic properties of derivatives?
Q. Advanced Modeling
- ADMET Prediction : Software like SwissADME evaluates logP (2.1), aqueous solubility (-3.2 LogS), and CYP450 inhibition risks .
- Docking Studies : AutoDock Vina simulates binding to targets like ALK kinases, identifying key interactions (e.g., H-bonds with the hydroxyl group) .
- MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for drug design .
How are crystallization conditions optimized for X-ray diffraction studies?
Q. Advanced Crystallography
- Solvent Screening : Slow evaporation from toluene/EtOAc mixtures yields single crystals suitable for XRD .
- Temperature Gradients : Cooling from 50°C to 4°C at 0.5°C/hour minimizes lattice defects .
- Additive Engineering : Seed crystals or chiral auxiliaries (e.g., tartaric acid) improve enantiopurity .
What safety protocols are essential during large-scale synthesis?
Q. Advanced Safety Considerations
- Ventilation : Alkyne intermediates are volatile; use fume hoods or closed systems .
- Exotherm Management : Dropwise addition of reagents and jacketed reactors control heat during exothermic steps (e.g., HCl quenching) .
- Waste Handling : Alkynol byproducts are classified as hazardous; neutralize with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
